(5-Ethylpyridin-3-yl)boronic acid

Descripción

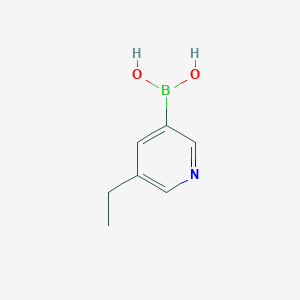

Structure

2D Structure

Propiedades

IUPAC Name |

(5-ethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBRRDJHPKCUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732021 | |

| Record name | (5-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-70-5 | |

| Record name | B-(5-Ethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 5 Ethylpyridin 3 Yl Boronic Acid

Synthesis of this compound

A plausible synthetic route for this compound would therefore start from 3-bromo-5-ethylpyridine. This starting material could undergo a lithium-halogen exchange reaction using a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting lithiated pyridine (B92270) intermediate would then be reacted in situ with a borate (B1201080) ester, for example, triisopropyl borate. The final step would involve hydrolysis of the boronate ester under acidic conditions to yield this compound. The product is typically isolated as a solid. cymitquimica.comachemblock.com

It is also common for boronic acids to exist in equilibrium with their cyclic anhydride (B1165640) form, a boroxine, especially in the solid state. orgsyn.org

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₁₀BNO₂ and a molecular weight of 150.97 g/mol . cymitquimica.comachemblock.com

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₂ | cymitquimica.comachemblock.com |

| Molecular Weight | 150.97 g/mol | cymitquimica.comachemblock.com |

| Physical State | Solid | cymitquimica.com |

| IUPAC Name | This compound | achemblock.com |

| Synonyms | B-(5-Ethyl-3-pyridinyl)boronic acid | cymitquimica.com |

Crystal Structure Analysis

A specific X-ray crystal structure analysis for this compound has not been reported in the publicly available literature. However, crystallographic studies of other substituted pyridyl boronic acids provide insights into the likely solid-state structure. For example, the crystal structure of pyridinium (B92312) boronic acid salts has been investigated, revealing complex hydrogen-bonding networks. rsc.org In these structures, the boronic acid group and the pyridinium nitrogen act as hydrogen bond donors and acceptors, leading to the formation of supramolecular assemblies. rsc.org It is plausible that this compound would also exhibit extensive hydrogen bonding in the solid state, potentially forming dimeric or polymeric structures.

Reactivity and Mechanistic Investigations of 5 Ethylpyridin 3 Yl Boronic Acid Analogues

Lewis Acidity and Boron-Oxygen Interactions in Pyridylboronic Acids

Boronic acids are recognized as Lewis acids, meaning they can accept a pair of electrons. This characteristic is central to their reactivity. In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. nih.gov The Lewis acidity of these compounds can be influenced by the electronic properties of substituents on the aromatic ring. nih.gov

Investigations into specially designed phenylboronic acids with flanking aromatic rings have shown that the introduction of electron-withdrawing or electron-donating groups at a distance does not significantly alter their Lewis acidity. nih.gov This suggests that the stabilization of both the boronic acid and its boronate form is influenced by factors like polar-π interactions and solvation effects. nih.govnih.gov

The interaction between the boron atom and oxygen is a key feature of these molecules. In some cases, intramolecular coordination between an oxygen atom and the boron center can occur, influencing the compound's stability. For instance, an ortho-nitro group's oxygen has been observed to coordinate with boron. nih.gov The strength of this interaction and the resulting stability can be affected by the electron density on the coordinating oxygen atom. nih.gov

Carbon-Boron Bond Transformations in Cross-Coupling Reactions

The carbon-boron bond in pyridylboronic acids is a versatile tool for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. researchgate.net These compounds are particularly valuable in palladium-catalyzed cross-coupling reactions. researchgate.netyoutube.com

Mechanistic Studies of the Suzuki-Miyaura Cross-Coupling with Pyridylboronic Acids

The Suzuki-Miyaura cross-coupling is a widely used reaction that pairs an organoboron compound, such as a pyridylboronic acid, with an organic halide or triflate. libretexts.orgcdnsciencepub.com The reaction mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. libretexts.orgyonedalabs.comnih.gov

The key steps in the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. youtube.comlibretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. youtube.comnih.gov

Reductive Elimination: The two organic groups on the palladium complex are joined, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.comyonedalabs.com

The presence of a base is crucial for the Suzuki-Miyaura reaction, as it facilitates the transmetalation step. wwjmrd.comyoutube.com

Oxidative Addition Processes

The oxidative addition step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the organic halide in this step generally follows the order: I > OTf > Br >> Cl. libretexts.orgwwjmrd.com This step typically proceeds with retention of stereochemistry for vinyl halides, but with inversion for allylic and benzylic halides. wwjmrd.comyoutube.com Initially, a cis-complex is formed, which then isomerizes to the more stable trans-complex. libretexts.org

Transmetalation Pathways and Intermediates

Transmetalation is a critical step where the organic moiety is transferred from the boron atom to the palladium catalyst. nih.gov The exact mechanism of transmetalation has been a subject of significant research and can be influenced by the reaction conditions. researchgate.netnih.gov Two primary pathways are often considered: one involving the formation of a boronate species and another proceeding through a palladium-hydroxide intermediate. chembites.orgnih.gov

The presence of a base is essential, as it can activate the boronic acid by forming a more nucleophilic boronate species. wwjmrd.comyoutube.com The transfer of the organic group from boron to palladium can be envisioned as an exchange of ligands between the two metal centers. nih.gov

Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination, where the desired carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. youtube.comyonedalabs.com This step involves the two organic groups coupled to the palladium center coming together. For this to occur, the complex typically needs to be in a cis-conformation. youtube.com The rate of reductive elimination can vary, with aryl-aryl coupling generally being faster than alkyl-alkyl coupling. youtube.com

Alternative Carbon-Carbon Bond Forming Reactions Involving Pyridylboronic Acids

While the Suzuki-Miyaura reaction is the most prominent, pyridylboronic acids can participate in other types of carbon-carbon bond-forming reactions. For instance, they have been used in rhodium-catalyzed reactions for the exchange of ketone substitutions. hope.edu Furthermore, the development of new catalytic systems continues to expand the utility of boronic acids in organic synthesis. nih.gov The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important carbon-carbon bond-forming reaction, although it typically involves a copper co-catalyst in addition to palladium. chemistry.coach

Conclusion

(5-Ethylpyridin-3-yl)boronic acid is a valuable and versatile chemical compound that serves as a key building block in modern organic synthesis. Its utility is primarily demonstrated in its application in Suzuki-Miyaura coupling reactions, enabling the straightforward introduction of the 5-ethylpyridinyl moiety into a wide range of organic molecules. While specific research on this particular compound is not extensive, its structural features, combining the reactive boronic acid group with the electronically and sterically influential 5-ethylpyridine scaffold, position it as a compound with significant potential in the ongoing development of new pharmaceuticals and advanced materials. Further exploration of the synthesis and applications of this compound is likely to yield new and exciting discoveries in the chemical sciences.

An in-depth exploration of the synthetic methodologies for this compound and its analogs reveals a landscape of evolving chemical strategies. These methods, crucial for accessing key building blocks in medicinal chemistry and materials science, range from classical organometallic reactions to modern catalytic protocols. This article delineates the primary synthetic routes, focusing on the preparation of this specific compound and related pyridylboronic acids.

Applications of Pyridylboronic Acids in Advanced Materials Science

Design and Synthesis of Boron-Containing Functional Materials

The design of functional materials incorporating pyridylboronic acids like (5-Ethylpyridin-3-yl)boronic acid is centered on the unique chemical reactivity of the boronic acid group. researchgate.net This moiety can engage in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.orglibretexts.org This reaction allows for the integration of the pyridylboronic acid unit into a wide array of organic structures, including polymers and discrete molecular scaffolds. nih.govorganic-chemistry.orglibretexts.org

The synthesis of such materials can be approached in several ways:

Direct Polymerization: Monomers containing the pyridylboronic acid functionality can be directly polymerized. However, the Lewis acidic nature of the boronic acid can sometimes interfere with the polymerization process. mdpi.com

Polymerization of Protected Monomers: A common strategy involves the polymerization of monomers where the boronic acid group is protected, for example, as a boronic ester. This approach prevents unwanted side reactions and is often followed by a deprotection step to reveal the active boronic acid moiety. mdpi.com

Post-Polymerization Modification: An existing polymer can be chemically modified to introduce pyridylboronic acid groups. This is a versatile method that allows for the functionalization of a wide range of pre-existing polymer backbones. mdpi.com

The synthesis of this compound itself is a critical first step. While specific high-yield synthetic routes published in peer-reviewed literature are not abundant, the general synthesis of pyridylboronic acids often involves the reaction of a corresponding bromopyridine with a boron-containing reagent, such as triisopropyl borate (B1201080), in the presence of a strong base like n-butyllithium at low temperatures. orgsyn.org The resulting boronic acid can then be used as a monomer or a functionalizing agent in the creation of advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1001907-70-5 | achemblock.com |

| Molecular Formula | C7H10BNO2 | achemblock.comcymitquimica.com |

| Molecular Weight | 150.97 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | 95% | achemblock.com |

Fabrication of Responsive Polymers and Smart Hydrogels

A key application of pyridylboronic acids in materials science is the fabrication of responsive polymers and smart hydrogels. mdpi.comnih.gov These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, the presence of specific molecules like sugars, or changes in temperature. mdpi.comnih.gov

The underlying principle for this responsiveness lies in the ability of the boronic acid group to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). nih.govrsc.org In aqueous environments, boronic acids exist in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form. mdpi.com The binding of a diol, such as glucose, shifts this equilibrium towards the charged boronate form, leading to an increase in the hydrophilicity of the polymer. mdpi.com

This change in hydrophilicity can trigger a macroscopic response in the material. For instance, in a hydrogel network cross-linked by boronate esters, the addition of glucose can lead to the dissociation of these cross-links and a consequent swelling or even dissolution of the hydrogel. mdpi.com This behavior is the basis for developing "smart" drug delivery systems that can release a therapeutic agent, like insulin (B600854), in response to elevated glucose levels. mdpi.comnih.gov

While specific studies on this compound in this context are limited, its structural similarity to other well-studied phenyl- and pyridylboronic acids suggests its potential for creating glucose-responsive polymers and hydrogels. The ethyl group on the pyridine (B92270) ring may influence the pKa of the boronic acid and its binding affinity for diols, offering a way to fine-tune the responsiveness of the resulting material. mdpi.com

Table 2: Principles of Boronic Acid-Based Responsive Systems

| Stimulus | Mechanism of Action | Potential Application |

| pH | The equilibrium between the neutral boronic acid and the charged boronate is pH-dependent. Changes in pH alter the charge and hydrophilicity of the polymer. | pH-responsive drug release, sensors. nih.gov |

| Diols (e.g., Glucose) | Competitive binding of diols to the boronic acid moiety disrupts boronate ester cross-links or alters polymer conformation. | Self-regulated insulin delivery systems, glucose sensors. mdpi.comnih.gov |

Surface Modification and Functionalization using Pyridylboronic Acid Moieties

The ability of boronic acids to react with hydroxyl groups makes them excellent candidates for the surface modification and functionalization of various materials. rsc.orgrsc.org Surfaces rich in hydroxyl groups, such as those of cellulose, polyvinyl alcohol (PVA), and certain metal oxides, can be readily functionalized by treatment with a solution containing a pyridylboronic acid derivative. rsc.org

This surface modification can be used to impart new properties to the material. For example, a surface can be rendered more hydrophilic or hydrophobic, or it can be functionalized with specific recognition sites. The pyridyl nitrogen in this compound can also act as a coordination site for metal ions, opening up possibilities for creating catalytic surfaces or sensors for metal detection.

A significant advantage of using boronic acids for surface modification is the often-mild reaction conditions required. rsc.org The formation of boronate esters can proceed in aqueous solutions and at room temperature, which is beneficial for modifying sensitive substrates. rsc.org This approach has been used to immobilize fluorescent dyes, biomolecules, and other functional moieties onto surfaces. researchgate.netdntb.gov.ua

Development of Materials for Specific Applications

The versatile chemistry of pyridylboronic acids, including this compound, allows for the development of materials tailored for a wide range of specific applications.

Sensors: The responsive nature of boronic acid-containing polymers makes them ideal for the development of chemical sensors. For instance, a polymer functionalized with this compound could be used to create a sensor for glucose or other biologically important diols. The binding event could be transduced into a detectable signal, such as a change in color, fluorescence, or electrical conductivity.

Drug Delivery: As mentioned earlier, smart hydrogels based on pyridylboronic acids are being extensively investigated for controlled drug delivery applications. nih.gov Materials incorporating this compound could potentially be designed to release therapeutic agents in response to specific biological triggers, leading to more effective and targeted therapies.

Biomedical Materials: The ability of boronic acids to interact with the sialic acid residues present on cell surfaces has led to the development of boronic acid-modified nanomaterials for cell imaging and targeting. nih.gov this compound could be incorporated into nanoparticles or other biomaterials to facilitate their interaction with specific cell types.

While the direct application of this compound in these areas is yet to be extensively reported in scientific literature, its fundamental chemical properties as a pyridylboronic acid provide a strong rationale for its potential in these and other emerging fields of materials science. Further research into the synthesis and characterization of materials based on this specific compound is warranted to fully explore its capabilities.

Biomedical and Biological Research Applications of Pyridylboronic Acids

Role in Drug Discovery and Development

(5-Ethylpyridin-3-yl)boronic acid serves as a crucial intermediate in the creation of more complex molecules designed for potential therapeutic use. Its utility lies in its ability to participate in powerful carbon-carbon bond-forming reactions, allowing for the construction of novel molecular scaffolds.

Synthetic Intermediates for Bioactive Compounds

This compound is primarily valued as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the precise connection of the ethyl-substituted pyridine (B92270) ring to other molecular fragments, a common strategy in medicinal chemistry to build libraries of compounds for biological screening.

Patents filed by pharmaceutical companies detail the use of this compound as a key starting material for generating new heterocyclic compounds. nih.govnih.gov These new, larger molecules are designed with specific three-dimensional shapes and chemical properties to interact with biological targets. The ethyl group on the pyridine ring can influence the compound's solubility, metabolic stability, and how it fits into a protein's binding pocket. In these synthetic pathways, the boronic acid group is the reactive handle that is ultimately replaced by a new, more complex part of the final molecule. nih.govnih.gov

Table 1: Use of this compound in Synthesis

| Patent Reference | Role of this compound | Target Molecular Class | Potential Application |

|---|---|---|---|

| WO2020050409A1 | Reactant/Intermediate in multi-step synthesis | Novel Heterocyclic Compounds | Pharmaceutical Development |

Enzyme Inhibition Mechanisms

While this compound itself is not typically the final enzyme inhibitor, it is a critical precursor for compounds that are designed for this purpose. The general class of boronic acids is known to inhibit certain enzymes, particularly serine proteases and β-lactamases, by forming a stable, tetrahedral intermediate with a key amino acid residue (like serine) in the enzyme's active site. nih.govnih.govnih.gov This covalent but reversible interaction can effectively block the enzyme's normal function.

In research leading to patent WO2020050409A1, heterocyclic compounds synthesized using this compound as an intermediate were evaluated for their biological activity. google.com Specifically, these end-product compounds were tested for their ability to inhibit the enzyme Luciferase. google.com The inhibitory activity of these final compounds was quantified by calculating their IC50 values, which represents the concentration of the compound required to reduce the enzyme's activity by 50%. google.com This demonstrates the role of this compound as a foundational element in the development pipeline for new enzyme inhibitors.

Advanced Therapeutic and Diagnostic Approaches

The utility of this compound in advanced therapeutic approaches is directly linked to its role as a synthetic intermediate for creating new drug candidates. The development of novel heterocyclic compounds, as described in patent literature, is aimed at identifying new medicines. google.com

The strategy involves using this compound to build a variety of related but distinct molecules, which are then screened for activity against various diseases. This "building block" approach is fundamental to modern drug discovery. While specific therapeutic claims for compounds derived from this compound are part of ongoing research and development, their investigation as potential treatments represents a key therapeutic strategy. google.com The boronic acid functional group is a versatile tool that allows medicinal chemists to explore new chemical space in the search for effective and safe medicines. nih.govnih.gov

Boron Neutron Capture Therapy Applications

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that holds promise for treating various cancers, including high-grade gliomas and recurrent head and neck tumors. nih.gov The fundamental principle of BNCT lies in a nuclear capture and fission reaction. nih.gov A non-toxic, stable isotope of boron, boron-10 (B1234237) (¹⁰B), is selectively delivered to tumor cells. nih.govyoutube.com Subsequent irradiation of the tumor with a beam of low-energy (thermal or epithermal) neutrons, which are themselves relatively harmless to tissue, triggers a nuclear reaction. nih.govyoutube.com

The capture of a neutron by a ¹⁰B atom instantaneously creates an unstable boron-11 (B1246496) (¹¹B) nucleus. youtube.com This excited nucleus immediately undergoes fission, releasing a high-energy alpha particle (⁴He nucleus) and a lithium-7 (B1249544) (⁷Li) nucleus. nih.govyoutube.comyoutube.com

¹⁰B + ¹n → [¹¹B] → ⁴He + ⁷Li + γ-rays

These high linear energy transfer (LET) particles travel only a very short distance, approximately the diameter of a single cell, depositing their energy and causing localized, lethal damage to the cancer cell that has taken up the boron agent. youtube.commdpi.com This targeted destruction of malignant cells while sparing adjacent healthy tissue is the primary advantage of BNCT. youtube.com

The clinical success of BNCT is heavily reliant on the development of effective boron delivery agents that can selectively accumulate in tumor tissue. nih.gov While research into various boron-containing compounds is ongoing, two have been predominantly used in clinical settings: boronophenylalanine (BPA) and sodium borocaptate (BSH). nih.govnih.gov However, these first-generation agents have limitations, prompting extensive research into novel delivery systems, including boron-containing nanoparticles and other small molecules designed for improved tumor targeting and retention. nih.govmdpi.com The development of new boron delivery agents, potentially including pyridylboronic acid derivatives, is a critical area of focus to enhance the therapeutic efficacy of BNCT. nih.gov

Selective Separation of Biomolecules

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-cis-diols is a cornerstone of their application in the selective separation and enrichment of biomolecules. nih.govnih.gov This interaction is particularly useful for isolating and analyzing glycoproteins, nucleosides, and other diol-containing compounds from complex biological samples. nih.govnih.gov

Boronate affinity chromatography (BAC) is a powerful technique that leverages this specific interaction. nih.gov In BAC, a boronic acid ligand, such as a pyridylboronic acid derivative, is immobilized onto a solid support, creating a stationary phase. When a biological sample is passed through this material, molecules containing cis-diol moieties bind to the boronic acid, while other components are washed away. The captured biomolecules can then be released by altering the pH or by introducing a competitive binding agent. nih.gov

A significant advancement in this area is the development of pyridinylboronic acid-functionalized materials that can operate at acidic pH levels. nih.gov Conventional boronate affinity materials typically require a basic pH (around 8.5 or higher) for effective binding, which can be detrimental to the stability of some biomolecules. nih.gov However, researchers have successfully created a 3-pyridylboronic acid-functionalized organic-silica hybrid monolithic capillary that demonstrates effective binding at a pH as low as 4.5. nih.gov This allows for the direct extraction of cis-diol-containing biomolecules, such as nucleosides, from acidic biological fluids like urine without the need for pH adjustment. nih.gov

The table below summarizes the binding pH and applications of different boronic acid-based separation materials.

| Material | Analyte | Binding pH | Application |

| 3-Pyridylboronic acid-functionalized monolithic capillary | cis-Diol-containing biomolecules (e.g., nucleosides) | 4.5 | Direct extraction from acidic samples (e.g., urine) |

| Phenylboronic acid-based materials | Saccharides, glycoproteins | ≥ 8.5 | Chromatographic separation |

| Benzoboroxole-functionalized monolithic column | cis-Diol-containing biomolecules | Not specified | Selective enrichment and separation |

| 3-Thienylboronic acid | Sorbitol, fructose | 5.5-10.6 | Electrochemical sensing |

This table provides an overview of different boronic acid materials and their applications in biomolecule separation and sensing.

Furthermore, the binding properties of pyridylboronic acids can be modulated. For instance, the affinity of 3-thienylboronic acid for diols has been shown to be dependent on its redox state, which can be controlled electrochemically. mdpi.com This opens up possibilities for the development of "smart" sensor materials with tunable affinity for specific biomolecules. mdpi.com The versatility of pyridylboronic acids in molecular recognition makes them a valuable platform for creating advanced materials for diagnostics, proteomics, and other areas of biological research. nih.govrsc.org

Computational and Theoretical Studies on Pyridylboronic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyridylboronic acid systems, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and how the molecule is likely to react.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.orgnih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like substituted pyridylboronic acids. nih.govbiorxiv.org DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. lodz.plnih.gov

Studies on related phenylboronic acid derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-31G(d,p), to analyze their geometrical structures and electronic transitions. lodz.pllodz.pl For instance, investigations into 3-aminophenylboronic acid and 3-(acetamidomethyl)phenyl boronic acid have shown that the hybridization of the boron atom changes from sp2 in its neutral form to sp3 in an alkaline solution, which affects its ability to bind with other molecules. lodz.pl The electronic properties, such as total energy and electric dipole moment, are also influenced by the molecular structure and the surrounding environment. lodz.pl

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Substituted Pyridylboronic Acid System

| Property | Representative Value | Significance |

| Total Energy (Hartree) | -550 to -650 | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | 2.0 - 4.0 | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy (eV) | -6.0 to -7.5 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy (eV) | -1.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (eV) | 4.0 - 5.5 | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. nih.govresearchgate.netmdpi.com |

Note: These values are illustrative and based on general findings for substituted boronic acids. Specific values for (5-Ethylpyridin-3-yl)boronic acid would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. nih.gov

The energy and localization of the HOMO indicate the molecule's nucleophilic or electron-donating character, while the LUMO's energy and localization point to its electrophilic or electron-accepting nature. researchgate.net For pyridylboronic acids, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In the case of this compound, the HOMO is likely to be distributed over the pyridine (B92270) ring and the ethyl group, while the LUMO may be more localized on the boronic acid moiety, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. nih.govresearchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in unraveling the intricate details of chemical reaction mechanisms, including the identification of transient species and the energetic profiles of reaction pathways. arxiv.orgrsc.org

For reactions involving pyridylboronic acids, such as Suzuki-Miyaura cross-coupling or esterification, computational methods can be used to identify the transition state structures. researchgate.netnih.gov The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. researchgate.netnih.gov By characterizing the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity. researchgate.net

Computational studies on boronic acid reactions have detailed multi-step pathways, including the formation of intermediates and the role of catalysts. rsc.orgnih.gov For example, in the interaction of boronic acids with diols, DFT calculations have been used to model the transition states of proposed reaction mechanisms, revealing a two-step process where the initial step is rate-determining. lodz.pl The nature of the substituent on the boronic acid can significantly influence the reactivity and the stability of intermediates. lodz.pl

Studies on the kinetics of boronic acid interactions have shown that the reactivity is influenced by both the electronic nature of the substituents and the reaction medium. lodz.pl For instance, the pKa of arylboronic acids, a key thermodynamic parameter, can be computationally determined and has been shown to be sensitive to conformational effects and substituents. arxiv.orgnih.gov

Table 2: Representative Kinetic and Thermodynamic Parameters for a Boron-Mediated Reaction

| Parameter | Representative Value Range | Significance |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |

| Reaction Enthalpy (ΔH) | -20 to +10 kcal/mol | The heat absorbed or released during a reaction at constant pressure. |

| Reaction Free Energy (ΔG) | -25 to +5 kcal/mol | Determines the spontaneity of a reaction under constant temperature and pressure. |

| pKa | 8 - 10 | A measure of the acidity of the boronic acid group. |

Note: These values are illustrative and derived from general studies on boronic acids. Specific data for this compound would require targeted computational investigation.

Molecular Dynamics and Docking Simulations for Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular dynamics (MD) and docking simulations can be employed. nih.govnih.gov These techniques are particularly useful for studying how a small molecule might interact with a biological target, such as a protein or enzyme. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. biorxiv.org For example, docking studies of boronic acid derivatives have been used to understand their inhibitory activity against enzymes like urokinase-type plasminogen activator. lodz.pl

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. mdpi.com These simulations can reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding. mdpi.com Such studies are crucial for the rational design of new drug candidates. nih.gov

Computational Design and Prediction of Novel Pyridylboronic Acid Reactivity

The predictive power of computational chemistry is particularly valuable in the design of new pyridylboronic acids with tailored reactivity for specific applications, such as in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov Theoretical studies can forecast how modifications to the structure of a pyridylboronic acid, such as the introduction of substituents, will influence its chemical behavior.

Computational models can predict several key parameters that are indicative of a compound's reactivity. These include electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity descriptors. mdpi.com A smaller HOMO-LUMO gap, for instance, generally suggests higher reactivity. mdpi.com

Kinetic studies, often complemented by computational calculations, have been crucial in understanding the reactivity of different species derived from pyridylboronic acids in solution. researchgate.netelsevierpure.com For example, research has shown that both the neutral boronic acid form [RB(OH)2] and its corresponding boronate ion [RB(OH)3]⁻ can be reactive species, with their relative reactivity being influenced by the reaction medium and the nature of the substituents on the pyridine ring. researchgate.net It has been demonstrated that electron-withdrawing groups can enhance the acidity of the boron center, which in turn affects the equilibrium between the boronic acid and boronate forms and their respective reaction rates. rsc.org

In the context of designing novel reactivity, computational studies can be used to screen virtual libraries of substituted pyridylboronic acids to identify candidates with desired electronic and steric properties. For instance, DFT calculations can be employed to model the transition states of key reaction steps, such as transmetalation in a Suzuki-Miyaura coupling, to predict how different substituents on the pyridyl ring will affect the activation energy of the reaction. nih.govnih.gov This in silico screening process can significantly narrow down the number of candidate molecules that need to be synthesized and tested in the laboratory, thereby accelerating the discovery of new and more efficient reagents and catalysts. nih.gov

Furthermore, computational investigations have shed light on the stability of pyridylboronic acids, particularly their susceptibility to protodeboronation, a common side reaction. ljmu.ac.uk By modeling the reaction pathways for protodeboronation under various pH conditions, researchers can predict the stability of a given pyridylboronic acid and design derivatives with enhanced stability for synthetic applications. ljmu.ac.uk

The following tables present hypothetical data based on the types of results generated in computational studies of arylboronic acids, illustrating how such data would be used to predict reactivity.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for Substituted 3-Pyridylboronic Acids

| Substituent at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |

| -H | -6.5 | -1.2 | 5.3 | Moderate |

| -CH3 | -6.3 | -1.1 | 5.2 | High |

| -CH2CH3 | -6.2 | -1.0 | 5.2 | High |

| -Cl | -6.7 | -1.5 | 5.2 | High |

| -NO2 | -7.2 | -2.5 | 4.7 | Very High |

This table illustrates how the electronic properties of substituted 3-pyridylboronic acids could be predicted using computational methods. A smaller HOMO-LUMO gap is generally indicative of higher reactivity.

Table 2: Calculated Activation Energies for the Transmetalation Step in a Suzuki-Miyaura Reaction

| Boronic Acid | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Phenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane | 15.2 |

| 3-Pyridylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane | 16.5 |

| This compound | Pd(PPh3)4/K3PO4 | 1,4-Dioxane | 16.1 |

| 3-Thienylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane | 14.8 |

This table provides a hypothetical comparison of calculated activation energies for the transmetalation step, a key part of the Suzuki-Miyaura reaction. Lower activation energies suggest a faster reaction rate.

These computational approaches provide a rational basis for the design of novel pyridylboronic acids, including (5-Ethylpyridin-in-3-yl)boronic acid, with optimized reactivity for specific synthetic transformations.

Future Research Directions and Perspectives for 5 Ethylpyridin 3 Yl Boronic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for synthesizing arylboronic acids, such as the reaction of organolithium or Grignard reagents with trialkyl borates, are established, future research will likely focus on developing more efficient, sustainable, and scalable routes to (5-Ethylpyridin-3-yl)boronic acid. nih.gov Current synthetic approaches often involve multi-step processes that may not be atom-economical. For instance, a common strategy involves the Miyaura borylation of a corresponding halo-pyridine precursor (e.g., 3-bromo-5-ethylpyridine) using a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Future synthetic strategies could explore:

Direct C-H Borylation: This atom-economical approach involves the direct functionalization of a C-H bond on the 5-ethylpyridine ring, catalyzed by transition metals like iridium or rhodium. nih.gov This would eliminate the need for pre-functionalized halo-pyridine starting materials, reducing steps and waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Implementing flow chemistry for the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process by minimizing solvent usage and reaction times. nih.gov

Mechanochemistry: Solid-state synthesis through ball milling is an emerging green chemistry technique that can reduce or eliminate the need for bulk solvents, potentially leading to more environmentally friendly synthetic routes.

Biocatalysis: The use of engineered enzymes to catalyze the formation of C-B bonds is a nascent but promising field that could offer highly selective and sustainable synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Borylation | High atom economy, fewer synthetic steps, reduced waste. | Development of selective and efficient catalysts for the pyridine (B92270) ring. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, higher yields. | Optimization of reactor design and reaction conditions for continuous production. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Screening of reaction conditions and exploration of substrate scope. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for C-B bond formation. |

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

The boronic acid functional group is renowned for its versatility in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. mdpi.com However, the reactivity of boronic acids extends far beyond this single transformation. Future research on this compound should aim to uncover novel reactivity patterns and leverage them in new catalytic cycles.

Key areas for exploration include:

Photoredox Catalysis: Recent studies have shown that boronic acids and their derivatives can be activated by visible light in dual catalytic systems to generate carbon-centered radicals. nih.gov Exploring the photoredox activation of this compound could open new avenues for C-C and C-heteroatom bond formation under mild conditions. nih.gov

Lewis Base Catalysis: The interaction of boronic acids with Lewis bases can form redox-active complexes, enabling new types of transformations. nih.gov Investigating this reactivity with this compound, where the pyridine nitrogen itself could act as an intramolecular Lewis base, may lead to unique catalytic activities.

Boronic Acid Catalysis: Boronic acids themselves can act as catalysts, for example, in dehydrative amidation reactions. researchgate.net The specific electronic properties conferred by the 5-ethylpyridine scaffold could be harnessed to design novel boronic acid catalysts for a range of organic transformations.

Dynamic Covalent Chemistry: The reversible nature of boronate ester formation is a cornerstone of dynamic covalent chemistry. This property can be exploited to create self-healing materials, adaptive systems, and stimuli-responsive molecular assemblies.

Rational Design of Next-Generation Pyridylboronic Acid-Based Materials

The incorporation of this compound as a building block into larger molecular architectures is a promising strategy for creating advanced materials with tailored properties. The combination of the diol-binding boronic acid and the coordinative pyridine ring offers a dual-functionality platform for material design.

Future research in this area could focus on:

Covalent Organic Frameworks (COFs): The directional and reversible nature of boronate ester formation makes boronic acids ideal building blocks for the synthesis of crystalline, porous COFs. This compound could be used to construct COFs with tunable porosity and functionality, suitable for applications in gas storage, separation, and catalysis.

Boronate Affinity Materials: Functionalizing solid supports (e.g., silica, polymers) with this compound could create advanced materials for the selective capture and separation of cis-diol-containing biomolecules like glycoproteins and ribonucleotides. acs.org The heterocyclic nature of the pyridine ring can lower the effective pKa for diol binding, enabling separations under milder pH conditions. acs.org

Stimuli-Responsive Polymers: Polymers incorporating this compound units can exhibit responsiveness to changes in pH or the presence of specific sugars. This could be exploited to create "smart" materials for drug delivery systems, sensors, and self-healing hydrogels.

Optoelectronic Materials: Boron-containing compounds, particularly those with tetracoordinated boron centers, have been investigated for their applications in organic light-emitting diodes (OLEDs). mdpi.com The pyridine moiety in this compound could be used to coordinate with metals or other ligands to create novel luminescent materials.

| Material Type | Key Feature of this compound | Potential Application |

| Covalent Organic Frameworks (COFs) | Directional bonding, structural rigidity. | Gas storage, catalysis, separation. |

| Boronate Affinity Materials | Reversible diol binding, tunable pKa. | Glycoproteomics, bioseparations. acs.org |

| Stimuli-Responsive Polymers | pH and sugar sensitivity of boronate esters. | Drug delivery, sensors, self-healing materials. |

| Optoelectronic Materials | Lewis acidity, coordination potential of pyridine ring. | Organic LEDs (OLEDs), fluorescent sensors. |

Advanced Applications in Bio-conjugation and Diagnostics

The ability of boronic acids to form reversible covalent bonds with cis-diols on biomolecules like carbohydrates, glycoproteins, and RNA makes them exceptionally valuable tools in chemical biology and diagnostics. mdpi.comnih.gov Phenylboronic acid and its derivatives have been extensively studied for their ability to target sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov

Future perspectives for this compound in this domain include:

Targeted Drug Delivery: Conjugating cytotoxic drugs to this compound could create prodrugs that selectively target cancer cells via interaction with cell-surface glycans. The unique properties of the pyridyl scaffold could be tuned to optimize binding affinity and selectivity.

Fluorescent Biosensors: Attaching a fluorophore to the this compound scaffold can lead to the development of chemosensors for the detection of biologically important sugars. mdpi.com The binding of a saccharide to the boronic acid can modulate the electronic properties of the system, resulting in a change in fluorescence intensity. nih.govmdpi.com

Bioconjugation Reagents: Developing dual-functional reagents based on this compound could enable the facile and reversible linking of proteins, peptides, and other biomolecules. nih.gov This dynamic covalent chemistry allows for the assembly and disassembly of complex bioconjugates under specific conditions. nih.govnih.gov

Diagnostic Imaging: Incorporating this compound into imaging agents (e.g., for PET or MRI) could enable the visualization of tissues with high concentrations of specific glycans, aiding in the diagnosis and monitoring of diseases like cancer.

Q & A

Basic Research Questions

What are the common synthetic routes for (5-Ethylpyridin-3-yl)boronic acid, and how does its structural complexity influence purification?

Methodological Answer:

- Synthetic Routes : Arylboronic acids are typically synthesized via Miyaura borylation, using palladium-catalyzed cross-coupling of halopyridines with bis(pinacolato)diboron (B₂pin₂). For this compound, regioselective installation of the ethyl group and boronic acid moiety requires careful control of reaction conditions (e.g., temperature, ligand choice) to avoid competing side reactions .

- Purification Challenges : Boronic acids are prone to dehydration, forming boroxines (trimeric anhydrides), complicating isolation. Column chromatography with silica gel is avoided due to boronic acid-silica interactions. Instead, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or derivatization to pinacol esters (for stability) is recommended .

How can researchers validate the identity and purity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for free boronic acid; δ ~10 ppm for boroxines) distinguishes the active form from anhydrides. ¹H and ¹³C NMR confirm substituent positions .

- Mass Spectrometry : MALDI-TOF with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in-situ esterification. Derivatization with diols (e.g., mannitol) improves ionization efficiency .

- HPLC : Reverse-phase HPLC with acidic mobile phases (pH 3–4) minimizes boronic acid degradation.

What are the primary applications of this compound in drug discovery?

Methodological Answer:

- Proteasome Inhibition : Boronic acids mimic peptide aldehydes, forming reversible covalent bonds with catalytic threonine residues (e.g., bortezomib’s mechanism). Ethylpyridinyl groups enhance target affinity via hydrophobic interactions .

- Anticancer Activity : Ethyl-substituted pyridinylboronic acids show moderate cytotoxicity in glioblastoma models. Structure-activity relationship (SAR) studies suggest alkyl chain length impacts membrane permeability and potency .

How do pH and buffer conditions affect the binding kinetics of this compound with diols?

Methodological Answer:

- pH Dependency : Boronic acid-diol binding requires deprotonation of the boronic acid (pKa ~8–9). At physiological pH (7.4), binding is suboptimal; buffers with mild alkalinity (pH 8.5–9.5) enhance affinity .

- Buffer Selection : Avoid high concentrations of competing diols (e.g., Tris buffers). Use borate buffers (50 mM, pH 9) for glycoprotein binding assays to stabilize boronate esters .

Advanced Research Questions

How can researchers resolve contradictions in reported binding affinities of this compound for glucose vs. fructose?

Methodological Answer:

- Kinetic vs. Thermodynamic Data : Stopped-flow fluorescence studies reveal kon values (D-fructose > D-glucose) drive affinity differences, not equilibrium constants. For accurate comparisons, use standardized protocols (e.g., 25°C, 0.1 M phosphate buffer) .

- Competitive Assays : Employ isothermal titration calorimetry (ITC) to quantify binding enthalpies and entropies, differentiating steric effects (ethyl group hindrance) from electronic contributions .

What strategies improve the selectivity of this compound-based sensors for glycoproteins over non-glycosylated proteins?

Methodological Answer:

- Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce non-specific hydrophobic interactions. Optimize buffer ionic strength (≥150 mM NaCl) to minimize electrostatic interference .

- Dual-Receptor Systems : Combine with lectins (e.g., concanavalin A) for orthogonal binding validation. Fluorescence quenching assays using Förster resonance energy transfer (FRET) pairs enhance specificity .

How does the ethyl substituent influence the thermal stability and degradation pathways of this compound?

Methodological Answer:

-

Thermogravimetric Analysis (TGA) : Ethyl groups increase hydrophobicity, delaying moisture-induced degradation. Pyrolysis at 200–300°C generates boron-containing char, suggesting flame-retardant potential .

-

Degradation Pathways :

Condition Major Product Mechanism Aqueous, pH < 7 Boroxine Dehydration Alkaline, O₂ exposure Boric acid Oxidation

Can computational methods predict the optimal derivatization of this compound for enhanced cell permeability?

Methodological Answer:

- QSAR Modeling : Use Mordred descriptors (e.g., LogP, topological surface area) to correlate ethylpyridinyl substitution patterns with Caco-2 permeability data. Clustering algorithms (k-means) prioritize derivatives with balanced hydrophobicity and hydrogen-bonding capacity .

- Molecular Dynamics (MD) : Simulate membrane bilayer interactions to identify substituents that minimize desolvation penalties. Ethyl groups reduce polar surface area, enhancing passive diffusion .

What are the challenges in analyzing this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

- LC-MS/MS Challenges : Boronic acids bind to residual silanol groups in columns, causing peak tailing. Use end-capped C18 columns and mobile phases with 0.1% formic acid to improve recovery (>90%) .

- Sample Preparation : Derivatize with 2,3-butanedione to stabilize boronic acids in plasma. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WCX) removes interfering anions .

How can researchers leverage boronic acid-diol interactions for targeted drug delivery systems?

Methodological Answer:

- Glycoprotein-Targeted Liposomes : Conjugate this compound to PEGylated liposomes via carbodiimide chemistry. The ethyl group enhances binding to sialic acid residues on cancer cell surfaces, improving tumor accumulation .

- pH-Responsive Release : Design boronic acid-diol crosslinked hydrogels that degrade in acidic tumor microenvironments (pH 6.5–7.0). In vitro release studies confirm >80% payload release within 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.